2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a complex organic compound featuring an indole ring system, a trifluoromethyl group, and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and safety. Additionally, the use of green chemistry principles, such as the minimization of hazardous reagents and the recycling of solvents, would be considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethylamine derivative.
Substitution: : The triazolopyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for the reduction of trifluoromethyl groups.
Substitution: : Nucleophilic substitution reactions typically require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Indole-3-carboxylic acid derivatives.
Reduction: : Trifluoromethylamine derivatives.
Substitution: : Various substituted triazolopyridines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors.
Medicine: : It has been investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: : Its unique chemical structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor binding sites, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its combination of the indole ring, trifluoromethyl group, and triazolopyridine moiety. Similar compounds might include:
Indole derivatives: : These compounds share the indole core but lack the trifluoromethyl and triazolopyridine groups.
Triazolopyridine derivatives: : These compounds contain the triazolopyridine moiety but may have different substituents on the ring.
Trifluoromethyl compounds: : These compounds feature the trifluoromethyl group but may have different core structures.
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel synthetic molecule that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial, antiviral, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H17F3N4O. Its structure features an indole moiety linked to a triazole-pyridine derivative, which is significant for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the target molecule have shown moderate to strong activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription.
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
2e | 32 | Staphylococcus aureus |
2e | 16 | Escherichia coli |
The presence of the indole group in the compound is thought to enhance antibacterial effects through hydrogen bonding with key amino acids in target proteins .
Antiviral Activity
The compound's potential as an antiviral agent has also been evaluated. Research indicates that triazole derivatives can inhibit viral replication. For example, related compounds have shown effective inhibition of respiratory syncytial virus (RSV) and hepatitis C virus (HCV) at micromolar concentrations.
Virus | EC50 (μM) | Comparison |
---|---|---|
RSV | 5–28 | Effective against known inhibitors |
HCV | 6.7 | Higher selectivity index than ribavirin |
The antiviral mechanisms may involve interference with viral RNA synthesis or protein processing .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been assessed for anti-inflammatory effects. Studies suggest that derivatives containing the indole and triazole moieties can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Case Studies
- Antibacterial Efficacy : A study focused on synthesizing a series of triazolo derivatives revealed that compounds similar to the target molecule exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin. The structure-activity relationship indicated that modifications at specific positions enhanced efficacy.
- Antiviral Screening : Another investigation evaluated the antiviral potential against various viruses, demonstrating that certain derivatives could inhibit viral replication effectively at low doses. The selectivity index was notably higher than traditional antiviral drugs.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c1-26-11-12(13-5-2-3-7-15(13)26)9-17(28)23-10-16-24-25-18-14(19(20,21)22)6-4-8-27(16)18/h2-8,11H,9-10H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSJBLUYNSCZPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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